molecular formula C25H20N2O4 B5012855 1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B5012855
M. Wt: 412.4 g/mol
InChI Key: VFBOSKAMQYEQDM-JCMHNJIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ANMPB, is a synthetic compound that has gained attention for its potential applications in scientific research. ANMPB is a pyrimidine derivative that has been synthesized through a multi-step process involving the reaction of several organic compounds.

Mechanism of Action

1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's mechanism of action involves the inhibition of histone deacetylases, which play a role in gene expression. Histone deacetylases remove acetyl groups from histones, which can lead to the repression of gene expression. This compound inhibits histone deacetylases, which leads to the accumulation of acetylated histones and the activation of gene expression. This can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-tumor activity in several cancer cell lines. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and have been implicated in several diseases, including cancer. Furthermore, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Advantages and Limitations for Lab Experiments

1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's advantages for lab experiments include its potential to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. Its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.

Future Directions

For 1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione research include the development of more efficient synthesis methods, the identification of its molecular targets, and the determination of its safety and efficacy in animal models. Furthermore, this compound's potential applications in treating other diseases, such as neurodegenerative disorders, should be explored.

Synthesis Methods

The synthesis of 1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves several steps that include the reaction of several organic compounds. The first step involves the reaction of 1-naphthol with 4-(chloromethyl)benzyl chloride in the presence of a base to form 4-(1-naphthylmethoxy)benzyl chloride. The second step involves the reaction of 4-(1-naphthylmethoxy)benzyl chloride with ethyl acetoacetate in the presence of a base to form 5-(4-(1-naphthylmethoxy)benzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The final step involves the reaction of 5-(4-(1-naphthylmethoxy)benzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione with allyl bromide in the presence of a base to form this compound.

Scientific Research Applications

1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in scientific research. It has been found to exhibit anti-tumor activity in several cancer cell lines. This compound has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and have been implicated in several diseases, including cancer. Furthermore, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

(5Z)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4/c1-2-14-27-24(29)22(23(28)26-25(27)30)15-17-10-12-20(13-11-17)31-16-19-8-5-7-18-6-3-4-9-21(18)19/h2-13,15H,1,14,16H2,(H,26,28,30)/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFBOSKAMQYEQDM-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)/C(=O)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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